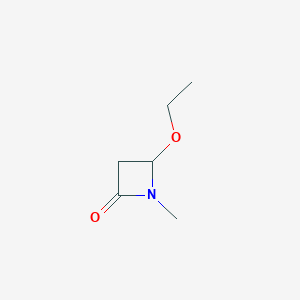
1-Methyl-4-ethoxy-2-azetidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-ethoxy-2-azetidinone, also known as MEA, is a cyclic amide compound that has gained attention in scientific research due to its unique properties. MEA is a colorless and odorless powder that is soluble in water and organic solvents. It is a versatile compound that has been used in various fields such as pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has a high electron density due to the presence of the nitrogen atom in the azetidinone ring, making it a good nucleophile for reactions that involve electrophiles.
Biochemische Und Physiologische Effekte
1-Methyl-4-ethoxy-2-azetidinone has been shown to have low toxicity and is well-tolerated in laboratory animals. It has been found to have antitumor activity in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. 1-Methyl-4-ethoxy-2-azetidinone has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its low toxicity and high solubility make it easy to handle in the laboratory. However, 1-Methyl-4-ethoxy-2-azetidinone is not commercially available, and its synthesis requires specialized equipment and expertise. 1-Methyl-4-ethoxy-2-azetidinone is also sensitive to air and moisture, making it challenging to store and handle.
Zukünftige Richtungen
1-Methyl-4-ethoxy-2-azetidinone has many potential applications in scientific research, and future studies should focus on exploring its full potential. Some possible future directions include:
1. Developing new synthetic routes for 1-Methyl-4-ethoxy-2-azetidinone to improve its efficiency and reduce its cost.
2. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a catalyst for new organic reactions.
3. Studying the mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone to better understand its properties and potential applications.
4. Exploring the potential of 1-Methyl-4-ethoxy-2-azetidinone as a chemotherapeutic agent for the treatment of cancer.
5. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a treatment for pain and inflammation.
Conclusion:
1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its unique properties make it a useful building block in pharmaceutical synthesis and a potential catalyst in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has low toxicity and has been shown to have antitumor, anti-inflammatory, and analgesic effects. However, its synthesis requires specialized equipment and expertise, and it is sensitive to air and moisture. Future studies should focus on exploring the full potential of 1-Methyl-4-ethoxy-2-azetidinone in scientific research.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-ethoxy-2-azetidinone has been extensively studied for its potential use as a chiral building block in pharmaceutical synthesis. It has been found to be a useful intermediate in the synthesis of various drugs such as antihypertensive agents, anti-inflammatory agents, and antiviral agents. 1-Methyl-4-ethoxy-2-azetidinone has also been used as a catalyst in organic reactions such as Michael addition, aldol reaction, and Diels-Alder reaction.
Eigenschaften
CAS-Nummer |
178818-51-4 |
|---|---|
Produktname |
1-Methyl-4-ethoxy-2-azetidinone |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
4-ethoxy-1-methylazetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6-4-5(8)7(6)2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
STCPPOPFMLZUKE-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)N1C |
Kanonische SMILES |
CCOC1CC(=O)N1C |
Synonyme |
2-Azetidinone,4-ethoxy-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

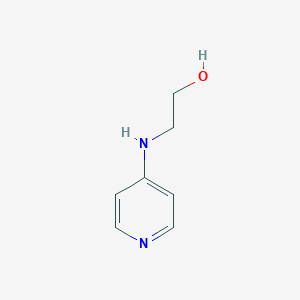
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
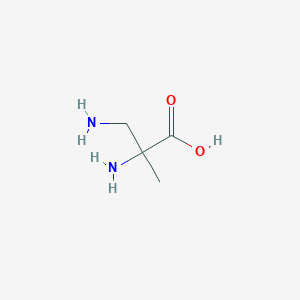

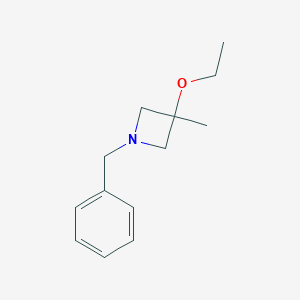
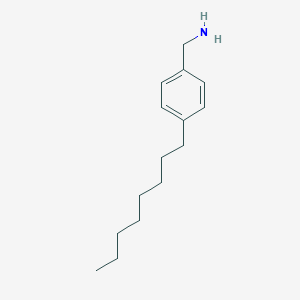
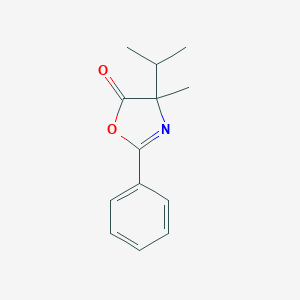
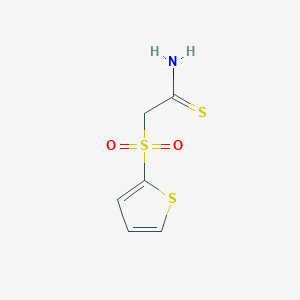
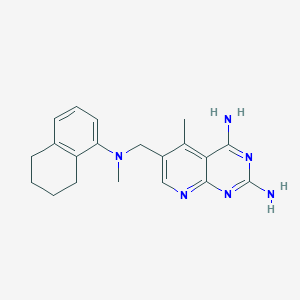
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
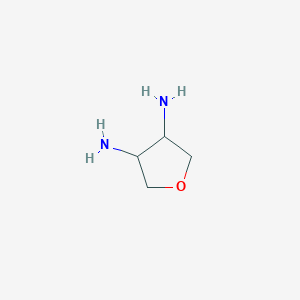
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
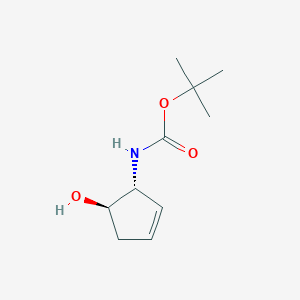
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)